molecular formula C14H17F3NO5P B14084405 (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester

(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester

Cat. No.: B14084405
M. Wt: 367.26 g/mol
InChI Key: KUTBZBIAGSGSBU-UHFFFAOYSA-N
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Description

(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, a trifluoroethyl group, and a phosphonic acid diethyl ester moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyloxycarbonyl chloride with 2,2,2-trifluoroethylamine to form an intermediate, which is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the phosphonic acid ester moiety can participate in various biochemical reactions. The benzyloxycarbonyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester stands out due to its combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

Molecular Formula

C14H17F3NO5P

Molecular Weight

367.26 g/mol

IUPAC Name

benzyl N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate

InChI

InChI=1S/C14H17F3NO5P/c1-3-22-24(20,23-4-2)12(14(15,16)17)18-13(19)21-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

KUTBZBIAGSGSBU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F)OCC

Origin of Product

United States

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